molecular formula C32H40O8 B2364106 [(1'S,2S,3'E,5'S,7'R,11'R,12'S,13'R,14'R)-1',11'-Diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate CAS No. 28649-59-4; 76376-43-7

[(1'S,2S,3'E,5'S,7'R,11'R,12'S,13'R,14'R)-1',11'-Diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate

Cat. No. B2364106
M. Wt: 552.664
InChI Key: SDGDWRYYHQOQOJ-MGKQJFSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1'S,2S,3'E,5'S,7'R,11'R,12'S,13'R,14'R)-1',11'-Diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate is a useful research compound. Its molecular formula is C32H40O8 and its molecular weight is 552.664. The purity is usually 95%.
BenchChem offers high-quality [(1'S,2S,3'E,5'S,7'R,11'R,12'S,13'R,14'R)-1',11'-Diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1'S,2S,3'E,5'S,7'R,11'R,12'S,13'R,14'R)-1',11'-Diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

28649-59-4; 76376-43-7

Product Name

[(1'S,2S,3'E,5'S,7'R,11'R,12'S,13'R,14'R)-1',11'-Diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate

Molecular Formula

C32H40O8

Molecular Weight

552.664

IUPAC Name

[(1'S,2S,3'E,5'S,7'R,11'R,12'S,13'R,14'R)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate

InChI

InChI=1S/C32H40O8/c1-18-14-24-23(30(24,5)6)12-13-31(17-37-31)29(38-20(3)33)26-27(39-25(35)15-22-10-8-7-9-11-22)19(2)16-32(26,28(18)36)40-21(4)34/h7-11,14,19,23-24,26-27,29H,12-13,15-17H2,1-6H3/b18-14+/t19-,23-,24+,26+,27-,29-,31+,32+/m1/s1

InChI Key

SDGDWRYYHQOQOJ-MGKQJFSYSA-N

SMILES

CC1CC2(C(C1OC(=O)CC3=CC=CC=C3)C(C4(CCC5C(C5(C)C)C=C(C2=O)C)CO4)OC(=O)C)OC(=O)C

solubility

not available

Origin of Product

United States

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